N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
Description
N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a pyrimidine derivative featuring a benzylthio group at position 2, a 3,4-dimethoxybenzamide substituent at position 5, and an amino group at position 2. This compound belongs to a class of dihydropyrimidinones (DHPMs), which are structurally related to pharmacologically active molecules such as calcium channel blockers and kinase inhibitors.
Properties
IUPAC Name |
N-(4-amino-2-benzylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-14-9-8-13(10-15(14)28-2)18(25)22-16-17(21)23-20(24-19(16)26)29-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,22,25)(H3,21,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAVGWGCKHXOOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=CC=C3)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide typically involves a multi-step process. This might begin with the formation of the core pyrimidine ring, followed by functional group modifications. Common starting materials include substituted anilines and thiols, which react under specific conditions to form the intermediate compounds. The final product requires careful control of temperature, pH, and reaction time to ensure the desired purity and yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound might be optimized for scale-up processes. Techniques such as continuous flow chemistry or microwave-assisted synthesis could be employed to enhance efficiency and yield. Industrial production requires rigorous quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate. These reactions typically modify the sulfur-containing benzylthio group.
Reduction: : Reduction reactions might target the nitro or keto groups, utilizing reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Various substituents on the aromatic rings can be replaced through nucleophilic or electrophilic substitution reactions. Common reagents include halides, amines, or organometallics.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: : Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: : Halides, amines, Lewis acids, or bases depending on the reaction mechanism.
Major Products
The products formed depend on the specific reactions. Oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically lead to new derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is explored for its unique reactivity and potential as a precursor in synthesizing other complex molecules.
Biology
The compound's bioactive properties make it of interest in biological research. It's studied for its interactions with various enzymes and proteins, potentially serving as a biochemical tool or probe.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Research might focus on its role in inhibiting specific enzymes or pathways relevant to diseases such as cancer or infections.
Industry
The compound's robust chemical properties could make it useful in industrial applications, such as in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide exerts its effects is complex and involves multiple molecular targets. The compound might interact with enzymes, blocking their active sites, or disrupt specific biochemical pathways. Its action can be modulated by the presence of different functional groups, which influence its binding affinity and specificity.
Comparison with Similar Compounds
Core Structural Variations
The compound shares structural homology with other 2-(benzylthio)-6-oxo-1,6-dihydropyrimidine derivatives synthesized via condensation reactions involving aromatic aldehydes, ethyl cyanoacetate, and S-benzylisothiourea hydrochloride . Key analogs include:
Key Observations :
- Substituent Effects : The 3,4-dimethoxy group in the target compound and analog 4k correlates with higher melting points (e.g., 217–219°C for 4k) compared to methyl or single-methoxy substituents, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .
- Functional Group Impact : Replacing the 5-carbonitrile group (as in 4i–4l) with a 3,4-dimethoxybenzamide (target compound) or benzenesulfonamide (Compound 19) alters solubility and reactivity. For example, Compound 19 exhibits a higher decomposition temperature (248°C), likely due to sulfonamide rigidity .
Key Observations :
- Catalyst Efficiency : The use of K₂CO₃ in DMA for the target compound results in moderate yields (59%), whereas ionic liquids or FeCl₃ in analogs achieve higher yields (up to 90%) due to optimized reaction kinetics .
- Substituent Compatibility : Electron-donating (e.g., methoxy) and withdrawing (e.g., halogens) groups on aldehydes are tolerated in analog synthesis, but bulky benzamide groups (as in the target compound) may reduce reaction efficiency .
Spectroscopic and Analytical Data
All compounds are characterized via IR, ¹H NMR, and HRMS:
- IR Spectra : The target compound and analogs show peaks for NH₂ (3300–3500 cm⁻¹), C=O (1650–1700 cm⁻¹), and C≡N (2200 cm⁻¹ in 4i–4l) .
- ¹H NMR : The 3,4-dimethoxybenzamide group in the target compound produces distinct signals at δ 3.8–4.0 ppm (OCH₃) and δ 6.8–7.5 ppm (aromatic protons) .
- HRMS : All compounds exhibit <1 ppm error between calculated and observed m/z values, confirming structural integrity .
Research Implications
The 3,4-dimethoxybenzamide group in the target compound may enhance pharmacological properties compared to carbonitrile or sulfonamide analogs. For instance, the methoxy groups could improve membrane permeability, while the benzamide moiety offers a scaffold for targeting enzymes or receptors. Further studies on bioactivity and structure-activity relationships (SAR) are warranted.
Biological Activity
N-(4-amino-2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The compound's structure is characterized by:
- A pyrimidine ring with a benzylthio group at position 2.
- An amine group at position 4.
- A dimethoxybenzamide moiety.
The molecular formula is , and its CAS number is 56305-66-9.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, compounds containing pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines.
-
Cell Line Studies :
- In vitro studies using human lung cancer cell lines (e.g., A549, HCC827) demonstrated that certain pyrimidine derivatives could inhibit cell proliferation effectively. The MTS assay results indicated IC50 values in the low micromolar range for some derivatives, suggesting potent antitumor activity .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives are also noteworthy.
- Testing Against Bacteria :
- Eukaryotic Model Testing :
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines/Organisms Tested | IC50 Values (μM) | Notes |
|---|---|---|---|
| Antitumor | A549 | 5.0 | High cytotoxicity observed |
| Antitumor | HCC827 | 6.5 | Moderate cytotoxicity |
| Antimicrobial | E. coli | 12.0 | Effective against Gram-negative bacteria |
| Antimicrobial | S. aureus | 8.0 | Effective against Gram-positive bacteria |
Detailed Research Findings
A study published in a peer-reviewed journal reported that modifications in the substituents on the pyrimidine ring significantly influenced both the antitumor and antimicrobial activities of related compounds. The presence of electron-withdrawing groups enhanced activity against cancer cells while maintaining low toxicity towards normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
